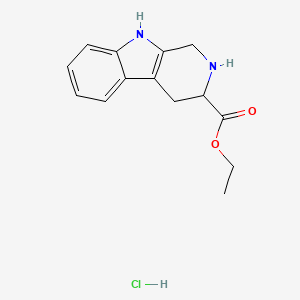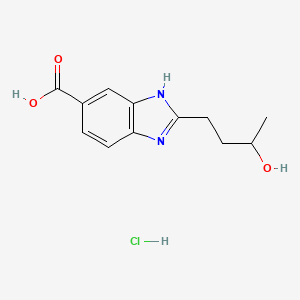
2-Chloro-3-quinolinecarboxaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-3-quinolinecarboxaldehyde” is a chemical compound with the molecular formula C10H6ClNO . It is also known by several synonyms such as 2-chloro-3-quinoline carboxaldehyde, 2-chloro-quinoline-3-carbaldehyde, 2-chloroquinoline-3-carboxaldehyde, and others .
Synthesis Analysis
The synthesis of 2-chloroquinoline-3-carbaldehydes has been described in the literature, following the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating .
Molecular Structure Analysis
The molecular weight of 2-Chloro-3-quinolinecarboxaldehyde is 191.62 g/mol . The InChI Key is SDKQWXCBSNMYBN-UHFFFAOYSA-N . The SMILES string representation is C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=O .
Physical And Chemical Properties Analysis
The physical form of 2-Chloro-3-quinolinecarboxaldehyde is liquid . It has a melting point range of 148-150 °C .
Aplicaciones Científicas De Investigación
- Application : This compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .
- Method : The reactions were carried out using different catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide and L -proline .
- Results : The synthetic applications of the target compounds were illustrated .
- Application : In this study, the FT-IR and FT-Raman spectra of 2-chloro-3-quinolinecarboxaldehyde (2Cl3QC) have been recorded .
- Method : The spectra were recorded in the region 4000-400 and 3500-50 cm (-1), respectively .
- Results : The fundamental modes of vibrational frequencies of 2Cl3QC are assigned .
- Application : 2-Quinolinecarboxaldehyde was used in the preparation of 3-(2-quinolyl)-1-phenyl-2-propenone via rapid, tandem aldol-Michael reactions with the lithium, sodium and potassium enolates of acetophenone .
- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
- Results : The product, 3-(2-quinolyl)-1-phenyl-2-propenone, was successfully synthesized .
Chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs
Spectroscopy of 2-chloro-3-quinolinecarboxaldehyde
Preparation of 3-(2-quinolyl)-1-phenyl-2-propenone
- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .
- Method : The reactions were carried out using different catalysts .
- Results : The synthetic applications of the target compounds were illustrated .
- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .
- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
- Results : The product, imine-type ligands, was successfully synthesized .
- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .
Synthesis of pyranochromenones and pyranopyranones systems
Preparation of imine-type ligands
Preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water :
- Application : This compound is used in the synthesis of pyranochromenones and pyranopyranones systems .
- Method : The reactions were carried out using different catalysts .
- Results : The synthetic applications of the target compounds were illustrated .
- Application : 2-Quinolinecarboxaldehyde was used in the preparation of imine-type ligands .
- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
- Results : The product, imine-type ligands, was successfully synthesized .
- Application : 2-Quinolinecarboxaldehyde was used in the preparation of sugar-quinoline fluorescent sensor for the detection of Hg 2+ in natural water .
- Method : The reaction was carried out using lithium, sodium and potassium enolates of acetophenone .
- Results : The product, sugar-quinoline fluorescent sensor, was successfully synthesized .
Synthesis of pyranochromenones and pyranopyranones systems
Preparation of imine-type ligands
Safety And Hazards
2-Chloro-3-quinolinecarboxaldehyde may cause serious eye irritation, respiratory irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXCDZMISQMMF-WUXMJOGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-quinolinecarboxaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

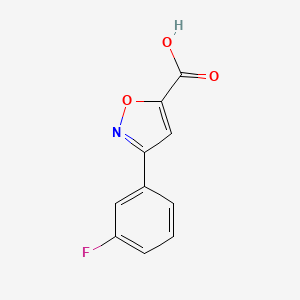
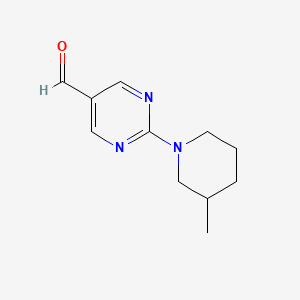

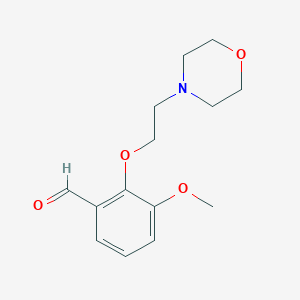
![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzaldehyde](/img/structure/B1310330.png)
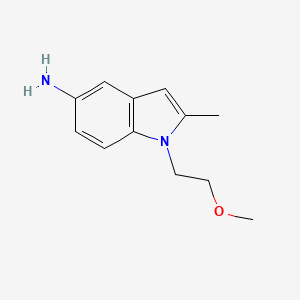
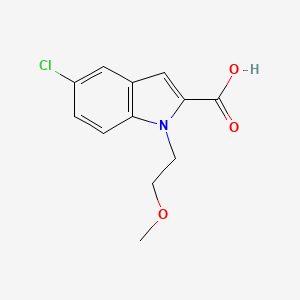
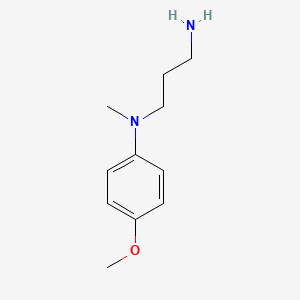
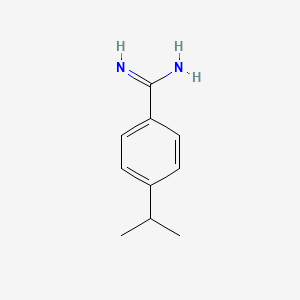
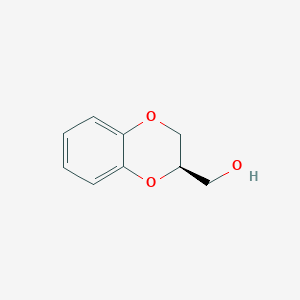
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)

